molecular formula C21H23N3O6S2 B2701028 (E)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1164481-59-7

(E)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B2701028
CAS RN: 1164481-59-7
M. Wt: 477.55
InChI Key: HKEZTFCKZOQEKN-RMKNXTFCSA-N
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Description

(E)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C21H23N3O6S2 and its molecular weight is 477.55. The purity is usually 95%.
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Scientific Research Applications

Polymer Complexes and Supramolecular Assemblies

Research on polymer complexes and supramolecular assemblies using similar compounds, such as those derived from novel sulfa drugs, demonstrates the potential for creating materials with specific electronic, magnetic, and structural properties. These complexes have been studied for their geometries and potential applications in materials science, including their interaction with biological molecules which could lead to applications in drug delivery or biomolecular sensors (El-Sonbati et al., 2018).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of novel benzenesulfonamide derivatives, incorporating elements similar to "(E)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide," have demonstrated significant in vitro antitumor activity. These compounds' design and synthesis, followed by their biological evaluation, highlight their potential as leads in the development of new anticancer agents (Fahim & Shalaby, 2019).

Antimicrobial and Antitumor Activities

Further research into thiosemicarbazide derivatives has explored their use as precursors for synthesizing various heterocyclic compounds with tested antimicrobial activity. This work emphasizes the potential of such compounds to serve as bases for the development of new antimicrobial and possibly antitumor agents, showcasing the chemical versatility and therapeutic potential of acrylamide derivatives (Elmagd et al., 2017).

Anticancer Evaluation

The design, synthesis, and anticancer evaluation of compounds containing trimethoxyphenyl and thiazolyl moieties have shown promising anticancer activities against various cancer cell lines. This research area exemplifies the application of similar compounds in developing new anticancer drugs, with specific derivatives showing higher activity than reference drugs in some cases (Ravinaik et al., 2021).

Molecular Docking and Theoretical Studies

Molecular docking and Density Functional Theory (DFT) studies on similar compounds have been conducted to understand their interaction with biological targets, such as enzymes or receptors involved in cancer. These studies provide a theoretical basis for the design of new therapeutic agents, highlighting the potential of such compounds in drug discovery and development (Saini et al., 2019).

properties

IUPAC Name

(E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S2/c1-24(2)32(26,27)14-7-8-15-18(12-14)31-21(22-15)23-19(25)9-6-13-10-16(28-3)20(30-5)17(11-13)29-4/h6-12H,1-5H3,(H,22,23,25)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEZTFCKZOQEKN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.